molecular formula C6H14IN3 B217074 Arctiopicrin CAS No. 19889-01-1

Arctiopicrin

Cat. No. B217074
CAS RN: 19889-01-1
M. Wt: 350.4 g/mol
InChI Key: VOOFFTMORIBISQ-UMRVURNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arctiopicrin is a sesquiterpene lactone, which is a type of natural plant compound found in various species of the Asteraceae family. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies. Arctiopicrin is known for its anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

1. Anticancer Potential

Arctiopicrin, identified as 8-O-(3-hydroxy-2-methylpropanoyl)-salonitenolide, demonstrates significant cytotoxic activity against colon cancer cells. In a study, it was found to inhibit the growth of the CaCo-2 colon cancer cell line, indicating its potential as an anticancer agent (Shoeb et al., 2007).

2. Neuroprotective Effects

Arctiopicrin, as a constituent of Arctium lappa, shows neuroprotective properties. One study reported that arctigenin, a component related to arctiopicrin, effectively reversed memory deficits in mice, suggesting its potential in treating neurodegenerative disorders (Lee, Joh, & Kim, 2011).

3. Anti-inflammatory Action

Arctiopicrin exhibits potent anti-inflammatory effects. It suppresses the production of pro-inflammatory cytokines and inhibits the activity of inducible nitric oxide synthase (iNOS) in macrophage cells (Zhao, Wang, & Liu, 2009).

4. Immune System Modulation

A study demonstrated that arctigenin, a compound related to arctiopicrin, could modulate the immune system. It was shown to suppress immune system activation and regulate autophagy in a model of autoimmune hepatitis, providing insights into its potential therapeutic applications in immune-mediated diseases (Feng et al., 2018).

5. Antihypertensive Effects

Arctigenin, related to arctiopicrin, has been found to exhibit antihypertensive effects. It modulates nitric oxide synthase and NADPH oxidase expression, contributing to blood pressure reduction in spontaneously hypertensive rats (Liu et al., 2015).

6. Enhancing Physical Endurance

Arctiopicrin-related arctigenin has been shown to enhance physical endurance in sedentary rats. This effect is partially attributed to its regulation of antioxidant pathways, which may be beneficial in treating fatigue-related conditions (Wu et al., 2014).

properties

CAS RN

19889-01-1

Product Name

Arctiopicrin

Molecular Formula

C6H14IN3

Molecular Weight

350.4 g/mol

IUPAC Name

[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C19H26O6/c1-11-5-4-6-14(10-21)8-16-17(13(3)19(23)25-16)15(7-11)24-18(22)12(2)9-20/h5,8,12,15-17,20-21H,3-4,6-7,9-10H2,1-2H3/b11-5+,14-8-/t12?,15-,16+,17+/m0/s1

InChI Key

VOOFFTMORIBISQ-UMRVURNHSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(C)CO)C(=C)C(=O)O2)/CO

SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(C)CO)C(=C)C(=O)O2)CO

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(C)CO)C(=C)C(=O)O2)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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